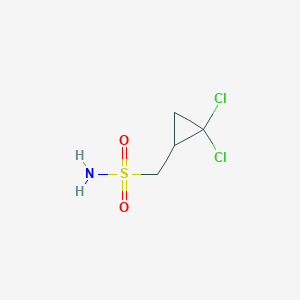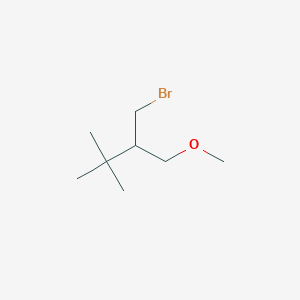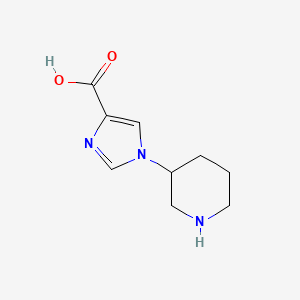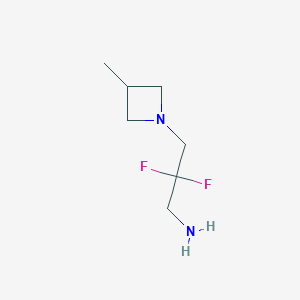
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,6,8-trihydroxy-3-methylanthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinone derivatives.
Substitution: Various substitution reactions can occur, particularly on the hydroxyl and acetyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinones.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone: Similar structure but lacks the acetyl group.
2-Acetyl-1,8-dihydroxyanthraquinone: Similar structure but with different hydroxyl group positions.
Uniqueness
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other anthraquinones.
特性
CAS番号 |
61362-12-7 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
2-acetyl-1,6,8-trihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C17H14O5/c1-7-3-9-4-10-5-11(19)6-12(20)14(10)17(22)15(9)16(21)13(7)8(2)18/h3,5-6,19-21H,4H2,1-2H3 |
InChIキー |
NXWQNRWVPWDVQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C3=C(C2)C=C(C=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)






